molecular formula C16H21N5O2 B3060852 {5-[1-(Benzylamino)cyclohexyl]-1H-tetrazol-1-YL}acetic acid CAS No. 915920-47-7

{5-[1-(Benzylamino)cyclohexyl]-1H-tetrazol-1-YL}acetic acid

Katalognummer: B3060852
CAS-Nummer: 915920-47-7
Molekulargewicht: 315.37 g/mol
InChI-Schlüssel: GJKBWWNNNBCCQL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“{5-[1-(Benzylamino)cyclohexyl]-1H-tetrazol-1-YL}acetic acid” is a chemical compound with the CAS Number: 915920-47-7 . It has a molecular weight of 315.38 . The IUPAC name for this compound is {5-[1-(Benzylamino)cyclohexyl]-1H-tetraazol-1-yl}acetic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H21N5O2/c22-14(23)12-21-15(18-19-20-21)16(9-5-2-6-10-16)17-11-13-7-3-1-4-8-13/h1,3-4,7-8,17H,2,5-6,9-12H2,(H,22,23) . This indicates the molecular structure of the compound.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

  • Synthesis of Related Compounds : A study by Janda (2001) describes the synthesis of 5-aryl-1,3,4-oxadiazolyl-2-acetic acids, a process involving the acylation of ethyl (l//-tetrazol-5-yl)acetate with aroyl chlorides followed by thermal degradation to ethyl (5-aryl-l,3,4oxadiazol-2-yl)acetates. This method enhances the synthetic utility of tetrazole-acetic acid derivatives (Janda, 2001).

  • Radiochemical Synthesis : Maxwell and Tran (2017) discussed the synthesis of [1-14 C]2-(1H-Tetrazol-5-yl)acetic acid, required as an intermediate in the synthesis of a development candidate for metabolic profiling studies. This synthesis was achieved in an overall 32% radiochemical yield (Maxwell & Tran, 2017).

  • Preparation of Arylamino-Tetrazoles : Nasrollahzadeh (2009) provided an efficient method for preparing 5-arylamino-1 H (2H) -tetrazoles and 5-amino1-ary-1 H− tetrazoles from secondary arylcyanamides. This method yielded products with excellent purity and was based on the electronic and steric effects of various substituents (Nasrollahzadeh, 2009).

  • Coordination Compounds Synthesis : Research by Li et al. (2015) explored the assembly of zinc coordination compounds using different tetrazole–carboxylate ligands, including variations of tetrazole-acetic acid. These compounds exhibited varying structural forms and luminescence properties (Li et al., 2015).

  • Synthesis of Azo Prodrugs : A study by Jilani et al. (2013) involved the synthesis of azo compounds using an analogue of tetrazolyl-acetic acid, demonstrating the compound's potential in treating ulcerative colitis (Jilani, Shomaf, & Alzoubi, 2013).

Biological and Pharmacological Research

  • Antibacterial and Antifungal Activity : Srinivas et al. (2008) synthesized compounds using a cyclohexylidene derivative, related to tetrazole-acetic acid, and evaluated their antibacterial, antifungal, and nematicidal activities, showing potential in these fields (Srinivas, Nagaraj, & Reddy, 2008).

  • Analgesic Activity : Research by Kaplancıklı et al. (2012) involved synthesizing acetamide derivatives using tetrazolyl-acetic acid. These compounds were tested for analgesic properties against various nociceptive stimuli, showing significant analgesic effects (Kaplancıklı et al., 2012).

  • Synthesis of Schiff Base Ligands : Ikram et al. (2015) synthesized Schiff base ligands incorporating amino acid derivatives of tetrazole-acetic acid and metal ions, investigating their antioxidant and xanthine oxidase inhibitory activities. This indicated potential applications in the field of enzyme inhibition (Ikram et al., 2015).

  • Antiallergic and Cytoprotective Activity : Makovec et al. (1992) synthesized N-phenylbenzamido acid derivatives, including a compound with a tetrazole moiety, which exhibited potent antiallergic and cytoprotective activities (Makovec et al., 1992).

Eigenschaften

IUPAC Name

2-[5-[1-(benzylamino)cyclohexyl]tetrazol-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2/c22-14(23)12-21-15(18-19-20-21)16(9-5-2-6-10-16)17-11-13-7-3-1-4-8-13/h1,3-4,7-8,17H,2,5-6,9-12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJKBWWNNNBCCQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=NN=NN2CC(=O)O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50651041
Record name {5-[1-(Benzylamino)cyclohexyl]-1H-tetrazol-1-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50651041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915920-47-7
Record name {5-[1-(Benzylamino)cyclohexyl]-1H-tetrazol-1-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50651041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{5-[1-(Benzylamino)cyclohexyl]-1H-tetrazol-1-YL}acetic acid
Reactant of Route 2
{5-[1-(Benzylamino)cyclohexyl]-1H-tetrazol-1-YL}acetic acid
Reactant of Route 3
{5-[1-(Benzylamino)cyclohexyl]-1H-tetrazol-1-YL}acetic acid
Reactant of Route 4
Reactant of Route 4
{5-[1-(Benzylamino)cyclohexyl]-1H-tetrazol-1-YL}acetic acid
Reactant of Route 5
{5-[1-(Benzylamino)cyclohexyl]-1H-tetrazol-1-YL}acetic acid
Reactant of Route 6
{5-[1-(Benzylamino)cyclohexyl]-1H-tetrazol-1-YL}acetic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.